molecular formula C12H12O4 B2694639 (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 53229-58-6

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No. B2694639
CAS RN: 53229-58-6
M. Wt: 220.224
InChI Key: PVARIGOXRLDYSP-ZJUUUORDSA-N
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Description

The compound “(1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid” is a fine chemical that can be used as a building block in the synthesis of other compounds . It has been shown to be an intermediate for the production of complex compounds .


Synthesis Analysis

While specific synthesis methods for “(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid” were not found, it’s known that similar compounds can be used as building blocks in the synthesis of other compounds .


Molecular Structure Analysis

The InChI code for a similar compound “(1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid” is 1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)/t12-,13+/m0/s1 .


Physical And Chemical Properties Analysis

The compound “(1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid” is a solid at room temperature . Its molecular weight is 262.31 .

Scientific Research Applications

Applications in Organic Synthesis

One study discusses the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, indicating the utility of similar cyclopropane derivatives in synthesizing functionalized aryl- and alkenyl-carboxylic acids. This method has been highlighted as a useful approach for preparing various functionalized compounds, showcasing the cyclopropane derivatives' role in organic synthesis processes (Ukai et al., 2006).

Polymer Science Applications

Research on the polymerization of cyclic monomers sheds light on the synthesis of new vinylcyclopropanes and their application in producing hard, transparent, crosslinked polymers. These materials have significant potential in various industrial applications, highlighting the importance of cyclopropane derivatives in the development of new polymeric materials (Moszner et al., 1999).

Development of Novel Chemical Methodologies

Studies also report on the diastereo- and enantioselective synthesis of 2-substituted 1-aminocyclo-propane-1-carboxylic acids, demonstrating the cyclopropane derivatives' utility in synthesizing protected amino acid analogs. This research underlines the significance of these compounds in developing new synthetic strategies for amino acids and their analogs, which can have broad implications in medicinal chemistry and drug development (Frick et al., 2005).

Safety and Hazards

The compound “(1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid” has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

(1S,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARIGOXRLDYSP-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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